Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate
Description
Properties
CAS No. |
96182-47-7 |
|---|---|
Molecular Formula |
C9H19O6P |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl ethyl carbonate |
InChI |
InChI=1S/C9H19O6P/c1-4-12-9(10)13-7-8-16(11,14-5-2)15-6-3/h4-8H2,1-3H3 |
InChI Key |
OSRWBULJHOOBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 2-Bromoethyl Carbonate
The synthesis begins with the preparation of ethyl 2-bromoethyl carbonate, the alkylating agent required for the Arbuzov reaction. This compound is synthesized via the reaction of 2-bromoethanol with ethyl chloroformate in anhydrous dichloromethane, using pyridine as a base to neutralize HCl byproducts:
$$ \text{BrCH}2\text{CH}2\text{OH} + \text{ClCOOEt} \xrightarrow{\text{pyridine}} \text{BrCH}2\text{CH}2\text{OCOOEt} + \text{HCl} $$
Key Considerations :
Arbuzov Reaction with Triethyl Phosphite
The alkylating agent (ethyl 2-bromoethyl carbonate) reacts with triethyl phosphite under catalytic conditions. Drawing from US5473093A, the protocol is adapted as follows:
- Catalyst Selection : Ethyl iodide (2–5 wt% relative to triethyl phosphite) is preferred over methyl iodide or iodine to minimize byproduct formation.
- Temperature Control : A heel of this compound (20–25% of triethyl phosphite mass) is precharged to maintain the reaction temperature at 175–185°C, exceeding the boiling point of triethyl phosphite (156°C).
- Addition Rate : Triethyl phosphite is added gradually over 5–10 hours to mitigate exothermic runaway reactions.
The reaction proceeds via nucleophilic attack of triethyl phosphite on the alkyl halide, followed by elimination of ethyl bromide:
$$ \text{P(OEt)}3 + \text{BrCH}2\text{CH}2\text{OCOOEt} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OCOOEt} + \text{EtBr} $$
Yield Optimization :
- Triethyl phosphite purity ≥98% (acid number <0.1 mg KOH/g) ensures minimal side reactions.
- Post-reaction heating at 180°C for 2 hours maximizes conversion.
Synthetic Route 2: Stepwise Esterification of Hydroxyethylphosphonate
Synthesis of Diethyl (2-Hydroxyethyl)phosphonate
The precursor diethyl (2-hydroxyethyl)phosphonate is prepared via Michaelis-Becker reaction between sodium diethyl phosphite and 2-hydroxyethyl tosylate:
Sodium Diethyl Phosphite Preparation :
$$ \text{HP(O)(OEt)}2 + \text{NaH} \rightarrow \text{Na}^+\text{P(O)(OEt)}2^- + \text{H}_2 $$
Conducted in anhydrous THF at 0°C to prevent phosphite hydrolysis.Nucleophilic Substitution :
$$ \text{Na}^+\text{P(O)(OEt)}2^- + \text{TsOCH}2\text{CH}2\text{OH} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OH} + \text{NaOTs} $$
Reaction proceeds at 60°C for 12 hours, yielding 70–85% after column chromatography.
Esterification with Ethyl Chloroformate
The hydroxyl group is functionalized using ethyl chloroformate in pyridine:
$$ \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OH} + \text{ClCOOEt} \xrightarrow{\text{pyridine}} \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OCOOEt} + \text{HCl} $$
Reaction Conditions :
- Molar ratio 1:1.2 (hydroxyethylphosphonate:chloroformate).
- Anhydrous pyridine acts as both solvent and acid scavenger.
- Stirring at 25°C for 6 hours achieves >90% conversion.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Distillation and Crystallization
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new phosphonate ester .
Scientific Research Applications
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Research Findings
Phosphonate Reactivity
- The ethoxycarbonyloxy group in Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate increases hydrolytic susceptibility compared to non-esterified analogs like Diethyl 2-chloroethylphosphonate, which exhibits greater stability due to the inert C-Cl bond .
- Diethyl (2-(triethoxysilyl)ethyl)phosphonate demonstrates superior phosphorus content (3.2 wt%) when grafted onto lignin nanoparticles, enhancing flame retardancy in polylactic acid (PLA) composites .
Physical and Spectroscopic Properties
Q & A
Q. What are the established synthetic routes for Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting 2-[(ethoxycarbonyl)oxy]ethanol with diethyl phosphorochloridate under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of the phosphonating agent, and use of a base like triethylamine to scavenge HCl . Yields are highly dependent on solvent choice (e.g., dichloromethane or THF) and reaction time optimization. For example, prolonged heating (>24 hours) at 130°C in triethyl phosphite can lead to decomposition, while shorter durations (12–18 hours) at 80–100°C improve efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
Crystallographic analysis (X-ray diffraction) is the gold standard for confirming molecular geometry. For related phosphonates, triclinic crystal systems with space group P1 and unit cell parameters (e.g., a = 9.9461 Å, b = 12.1510 Å) have been reported, providing benchmarks for bond angles and torsional strain . Complementary techniques include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile phosphonate intermediates .
- Waste disposal : Segregate acidic or reactive byproducts (e.g., HCl) and neutralize before disposal .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Discrepancies in catalytic efficiency (e.g., Pd vs. Rh catalysts) often arise from ligand effects or solvent polarity. For instance:
- Palladium systems : Bidentate ligands (e.g., dppe) enhance stability in Suzuki-Miyaura couplings but may reduce electrophilic reactivity at the phosphorus center .
- Rhodium catalysis : Improved yields in cyclopropanation reactions are attributed to Rh(II) acetate’s ability to stabilize diazo intermediates, as observed in analogous α-diazophosphonates . Methodological adjustments, such as varying solvent polarity (toluene vs. DMF) or using additives (e.g., MgSO for moisture control), can reconcile conflicting results .
Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic scaffolds?
The phosphonate group acts as a directing and stabilizing moiety in cycloadditions. For example:
- Furan synthesis : Under Rh(II) catalysis, the compound undergoes [3+2] cycloaddition with acetylenes, where the ethoxycarbonyloxyethyl group facilitates regioselective ring closure .
- Thiophene derivatives : Electrophilic substitution at the thienyl position is enhanced by the electron-withdrawing phosphonate, enabling functionalization with chlorocarbonyl groups . Computational studies (DFT) on analogous systems suggest that the phosphonate’s electron-deficient nature lowers transition-state energy by 5–10 kcal/mol compared to non-phosphorylated analogs .
Q. How do impurities in this compound affect its application in asymmetric catalysis?
Trace hydroxylated byproducts (e.g., from incomplete esterification) can deactivate chiral catalysts. For example:
- Chiral phosphine ligands : Residual 2-hydroxyethylphosphonate binds irreversibly to metal centers, reducing enantiomeric excess (ee) by >20% . Mitigation strategies include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
- Quality control : LC-MS monitoring (m/z 366.39 for the parent ion) to detect impurities ≥0.1% .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
